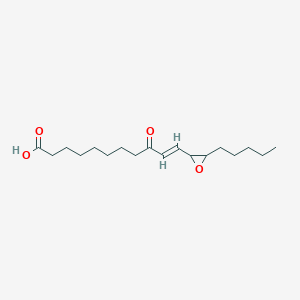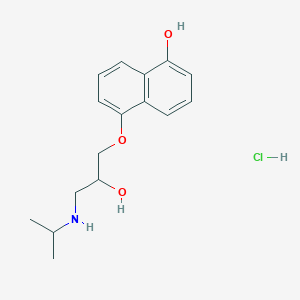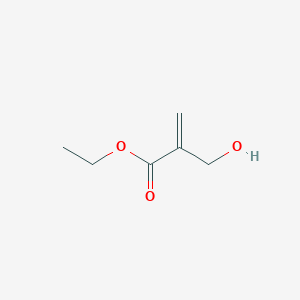
Ethyl 2-(hydroxymethyl)acrylate
Overview
Description
Ethyl 2-(hydroxymethyl)acrylate is a colorless oil . It is used for the synthesis of aza inhibitors and some potential antitumor agents . It is also used in the field of material synthesis for the production of various types of polymers, such as hydrogels, coatings, adhesives, and thermosets .
Synthesis Analysis
A regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines is described to give ethyl 2-[(alkylamino)(cyano)methyl] acrylates in good yields . The conversion of allyl bromide in the presence of TEAF leads to the first synthesis of ethyl 3-cyano-2-(hydroxymethyl)acrylate .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(hydroxymethyl)acrylate is C6H10O3 . Its average mass is 130.142 Da and its monoisotopic mass is 130.062988 Da . The InChI string is InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h7H,2-4H2,1H3 . The canonical SMILES string is CCOC(=O)C(=C)CO .
Chemical Reactions Analysis
Ethyl 2-(hydroxymethyl)acrylate is used in the synthesis of amphilic block copolymers by nitroxide mediated living radical polymerization . It is also used to prepare tuned poly(hydroxyethyl acrylate) by atom transfer radical polymerization .
Physical And Chemical Properties Analysis
Ethyl 2-(hydroxymethyl)acrylate has a density of 1.1±0.1 g/cm3 . Its boiling point is 198.6±23.0 °C at 760 mmHg . The vapour pressure is 0.1±0.8 mmHg at 25°C . The enthalpy of vaporization is 50.6±6.0 kJ/mol . The flash point is 78.9±15.4 °C . The index of refraction is 1.443 . The molar refractivity is 32.7±0.3 cm3 . The polar surface area is 47 Å2 . The polarizability is 13.0±0.5 10-24 cm3 . The surface tension is 33.7±3.0 dyne/cm . The molar volume is 123.5±3.0 cm3 .
Scientific Research Applications
Biomedical Applications
Ethyl 2-(hydroxymethyl)acrylate is an analog of 2-hydroxyethyl methacrylate (HEMA), which is widely used in dental adhesive systems and in its polymeric forms in numerous biomedical applications . The hydrophilic nature of these compounds makes them ideal for use in biomedical applications where water absorption and biocompatibility are important.
Polymerization
Ethyl 2-(hydroxymethyl)acrylate is used as a co-monomer with a variety of vinyl and acrylic monomers in the polymerization of various polymers . The resulting polymers can have a wide range of properties depending on the other monomers used, making this compound versatile in polymer chemistry.
Fibrotic Disease Modeling
Ethyl 2-(hydroxymethyl)acrylate has been used in the creation of clickable decellularized extracellular matrix, a new tool for building hybrid-hydrogels to model chronic fibrotic diseases in vitro . This application is particularly important in the field of medical research, where understanding and modeling disease processes is crucial.
Safety And Hazards
Ethyl 2-(hydroxymethyl)acrylate is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 . It is advised to avoid ingestion and inhalation, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing . It should be kept away from open flames, hot surfaces, and sources of ignition .
Relevant Papers
Ethyl 2-(hydroxymethyl)acrylate is used for the synthesis of aza inhibitors and some potential antitumor agents . It is also used in the field of material synthesis for the production of various types of polymers, such as hydrogels, coatings, adhesives, and thermosets . A regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines is described to give ethyl 2-[(alkylamino)(cyano)methyl] acrylates in good yields . The conversion of allyl bromide in the presence of TEAF leads to the first synthesis of ethyl 3-cyano-2-(hydroxymethyl)acrylate .
properties
IUPAC Name |
ethyl 2-(hydroxymethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGAXBISYRORDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30638-89-2 | |
| Record name | 2-Propenoic acid, 2-(hydroxymethyl)-, ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30638-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00143108 | |
| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(hydroxymethyl)acrylate | |
CAS RN |
10029-04-6 | |
| Record name | Ethyl 2-(hydroxymethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10029-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010029046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, 2-(hydroxymethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(Hydroxymethyl)acrylate (stabilized with HQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


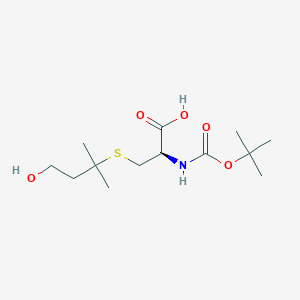
![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)
![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)
![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)


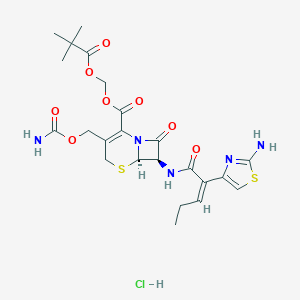
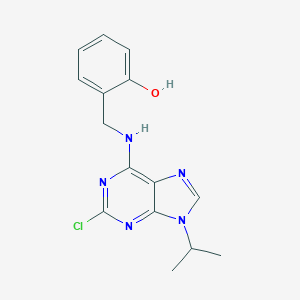

![N,N-bis[2-hydroxybenzyl]amine](/img/structure/B23817.png)
